

Unraveling the Molecular Architecture of 3-Methoxyoxohernandaline: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxyoxohernandaline

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This technical guide provides a comprehensive overview of the chemical structure elucidation of **3-Methoxyoxohernandaline**, a complex oxoaporphine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth analysis of the spectroscopic data and experimental methodologies employed in determining its molecular structure.

Introduction

3-Methoxyoxohernandaline, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from *Thalictrum elegans*.^[1] Oxoaporphine alkaloids represent a significant class of natural products, known for their diverse pharmacological activities, including potential antitumor properties.^{[2][3]} The intricate structure of **3-Methoxyoxohernandaline**, featuring a highly substituted oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted analytical approach for its complete characterization. This guide details the spectroscopic evidence and logical workflow that culminated in the definitive elucidation of its structure.

Isolation of 3-Methoxyoxohernandaline

The isolation of **3-Methoxyoxohernandaline** from its natural source involves a systematic extraction and chromatographic separation process. A detailed protocol for this procedure is outlined below.

Experimental Protocol: Isolation

- **Extraction:** The air-dried and powdered whole plant material of *Thalictrum elegans* is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.
- **Solvent Partitioning:** The crude extract is suspended in water and subjected to sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the alkaloids of interest, is concentrated.
- **Column Chromatography:** The ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.
- **Further Chromatographic Purification:** Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography and preparative TLC until **3-Methoxyoxohernandaline** is obtained as a pure compound.^[1]

Spectroscopic Data and Structure Elucidation

The determination of the molecular structure of **3-Methoxyoxohernandaline** was achieved through the combined application of several spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental composition of the molecule.

Table 1: Mass Spectrometry Data for **3-Methoxyoxohernandaline**

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	532.1607	532.1602	C ₂₉ H ₂₆ NO ₉

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 2: Infrared (IR) Absorption Data for **3-Methoxyoxohernandaline**

Wavenumber (cm ⁻¹)	Assignment
1685	C=O (aldehyde)
1650	C=O (conjugated ketone)
1590, 1500	Aromatic C=C stretching

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 3: ¹H NMR (400 MHz, CDCl₃) Data for **3-Methoxyoxohernandaline**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
10.45	s	1H	CHO-2'	
9.05	d	5.2	1H	H-5
8.85	s	1H	H-11	
7.95	d	5.2	1H	H-4
7.60	s	1H	H-6'	
7.10	s	1H	H-3'	
4.15	s	3H	OMe-1	
4.10	s	3H	OMe-2	
4.05	s	3H	OMe-3	
4.00	s	3H	OMe-10	
3.95	s	3H	OMe-4'	
3.90	s	3H	OMe-5'	

Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]

Table 4: ^{13}C NMR (100 MHz, CDCl_3) Data for **3-Methoxyoxohernandaline**

Chemical Shift (δ , ppm)	Assignment
190.5	CHO-2'
182.0	C-7
160.0	C-1
158.0	C-6a
155.0	C-5'
153.0	C-4'
152.0	C-3
148.0	C-10
145.0	C-2
143.0	C-11b
142.0	C-5
135.0	C-1'
130.0	C-11a
125.0	C-2'
122.0	C-4
120.0	C-7a
118.0	C-11
115.0	C-3b
112.0	C-6'
110.0	C-3a
108.0	C-3'
62.5	OMe
62.0	OMe

61.5	OMe
61.0	OMe
56.5	OMe
56.0	OMe

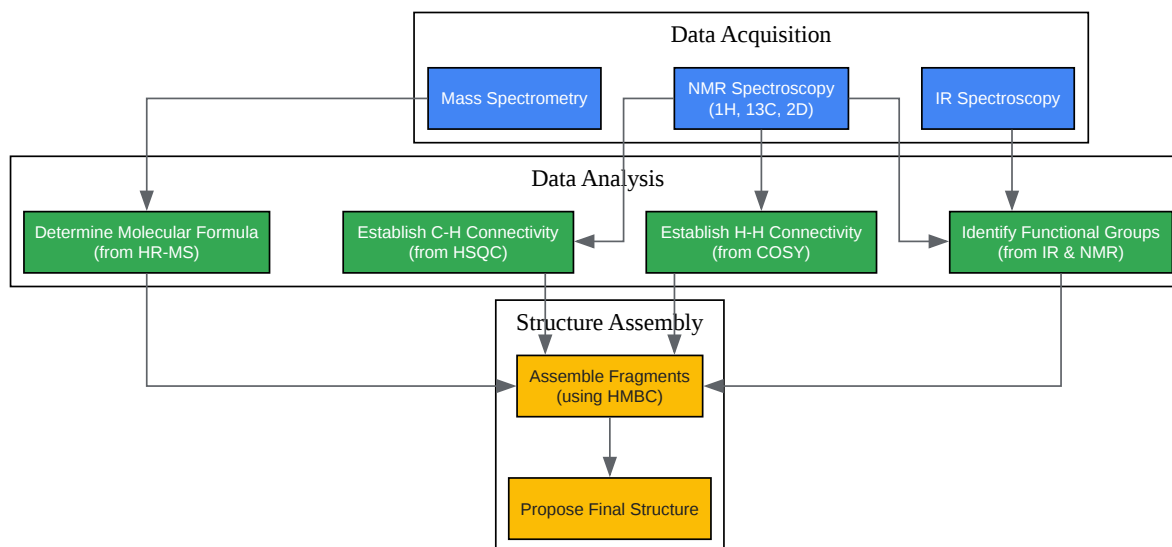
Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[\[1\]](#)

Experimental Protocol: Spectroscopic Analysis

- **Sample Preparation:** A few milligrams of purified **3-Methoxyoxohernandaline** are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.
- **NMR Spectroscopy:** ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
- **Infrared Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **3-Methoxyoxohernandaline**, starting from the initial spectroscopic data to the final proposed structure.



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Structure Elucidation Workflow

Conclusion

The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various NMR techniques has unequivocally established the chemical structure of **3-Methoxyoxohernandaline** as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation and characterization of complex natural products. The elucidated structure provides a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this intricate oxoaporphine alkaloid.

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